molecular formula C15H20ClN3O4 B3665719 4-[[3-(2-aminoethyl)-7-methoxy-1H-indol-5-yl]amino]-4-oxobutanoic acid;hydrochloride

4-[[3-(2-aminoethyl)-7-methoxy-1H-indol-5-yl]amino]-4-oxobutanoic acid;hydrochloride

Cat. No.: B3665719
M. Wt: 341.79 g/mol
InChI Key: OVDJSWNMQAIYKI-UHFFFAOYSA-N
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Description

4-[[3-(2-aminoethyl)-7-methoxy-1H-indol-5-yl]amino]-4-oxobutanoic acid;hydrochloride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities and their presence in various natural products and drugs

Preparation Methods

The synthesis of 4-[[3-(2-aminoethyl)-7-methoxy-1H-indol-5-yl]amino]-4-oxobutanoic acid;hydrochloride involves several steps. One common synthetic route includes the construction of the indole ring, which is a crucial part of the molecule. The indole ring can be synthesized using methods such as the Fischer indole synthesis or the Bartoli indole synthesis . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[[3-(2-aminoethyl)-7-methoxy-1H-indol-5-yl]amino]-4-oxobutanoic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction can yield indoline derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets . In medicine, indole derivatives have been investigated for their anticancer, antiviral, and anti-inflammatory properties . Additionally, this compound can be used in the industry for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[3-(2-aminoethyl)-7-methoxy-1H-indol-5-yl]amino]-4-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Properties

IUPAC Name

4-[[3-(2-aminoethyl)-7-methoxy-1H-indol-5-yl]amino]-4-oxobutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4.ClH/c1-22-12-7-10(18-13(19)2-3-14(20)21)6-11-9(4-5-16)8-17-15(11)12;/h6-8,17H,2-5,16H2,1H3,(H,18,19)(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDJSWNMQAIYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC=C2CCN)NC(=O)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[3-(2-aminoethyl)-7-methoxy-1H-indol-5-yl]amino]-4-oxobutanoic acid;hydrochloride
Reactant of Route 2
4-[[3-(2-aminoethyl)-7-methoxy-1H-indol-5-yl]amino]-4-oxobutanoic acid;hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[[3-(2-aminoethyl)-7-methoxy-1H-indol-5-yl]amino]-4-oxobutanoic acid;hydrochloride
Reactant of Route 4
4-[[3-(2-aminoethyl)-7-methoxy-1H-indol-5-yl]amino]-4-oxobutanoic acid;hydrochloride
Reactant of Route 5
4-[[3-(2-aminoethyl)-7-methoxy-1H-indol-5-yl]amino]-4-oxobutanoic acid;hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[[3-(2-aminoethyl)-7-methoxy-1H-indol-5-yl]amino]-4-oxobutanoic acid;hydrochloride

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